

tert-butyl N-(3-iodopyridin-4-yl)carbamate

chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-*iodo*-pyridin-4-yl)-carbamic acid
tert-butyl ester

Cat. No.: B1311345

[Get Quote](#)

Technical Guide: tert-Butyl N-(3-iodopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-(3-iodopyridin-4-yl)carbamate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with an iodine atom and a Boc-protected amine, makes it a versatile intermediate for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The presence of the iodine atom allows for various cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological relevance.

Chemical Structure and Properties

The chemical structure of tert-butyl N-(3-iodopyridin-4-yl)carbamate consists of a pyridine ring with an iodine atom at the 3-position and a tert-butoxycarbonyl (Boc) protected amine group at the 4-position.

Identifiers and Molecular Properties

Property	Value	Reference
IUPAC Name	tert-butyl N-(3-iodopyridin-4-yl)carbamate	
CAS Number	211029-67-3	[1]
Molecular Formula	C ₁₀ H ₁₃ IN ₂ O ₂	[1]
Molecular Weight	320.13 g/mol	[1] [2]
Canonical SMILES	CC(C) (C)OC(=O)NC1=C(C=CN=C1)I	
InChI	InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,13,14)	
InChIKey	YZLXIVKPYUFJPN-UHFFFAOYSA-N	

Physicochemical Properties

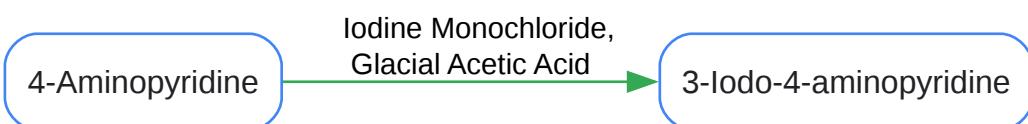
Property	Value	Notes
Physical State	Solid	Based on related compounds.
Melting Point	87-88 °C	For the closely related N-Boc-3-amino-4-iodopyridine.
Solubility	Soluble in organic solvents like THF, dichloromethane, and ethyl acetate. Low solubility in water.	Based on general characteristics of similar compounds.
Stability	The Boc-protected compound can be stored under ambient conditions for extended periods without noticeable degradation.	

Synthesis and Experimental Protocols

The synthesis of tert-butyl N-(3-iodopyridin-4-yl)carbamate is typically achieved in a two-step process starting from 4-aminopyridine. The first step involves the iodination of the pyridine ring, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 3-Iodo-4-aminopyridine

Reaction:



[Click to download full resolution via product page](#)

Synthesis of the precursor 3-iodo-4-aminopyridine.

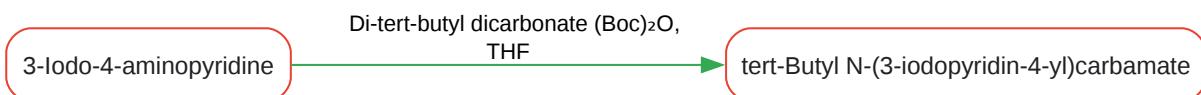
Experimental Protocol:

- In a suitable reaction flask, dissolve 4-aminopyridine in glacial acetic acid.
- Slowly add iodine monochloride dropwise to the solution while maintaining the reaction temperature below 45°C.
- After the addition is complete, heat the mixture to around 42°C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
- Cool the reaction mixture to room temperature and then dilute with water.
- Cool the mixture in an ice-water bath and adjust the pH to 10 using a 50% sodium hydroxide solution to precipitate the product.
- Extract the product with ethyl acetate.
- Combine the organic layers and wash sequentially with a 15% sodium thiosulfate solution, water, and saturated brine.

- Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product can be further purified by column chromatography or recrystallization.

Step 2: Boc Protection of 3-Iodo-4-aminopyridine

Reaction:



[Click to download full resolution via product page](#)

Boc protection of 3-Iodo-4-aminopyridine.

Experimental Protocol:

- Dissolve 3-iodo-4-aminopyridine in a suitable dry solvent such as tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- After the reaction is complete, add a saturated aqueous solution of sodium bicarbonate.
- Extract the mixture with an organic solvent such as tert-butyl methyl ether.
- Wash the combined organic extracts with a dilute aqueous HCl solution followed by a saturated aqueous sodium bicarbonate solution.
- Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published spectrum for the final product is not readily available, the expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.1	s	1H	Proton on the pyridine ring
~7.9	d	1H	Proton on the pyridine ring
~7.4	d	1H	Proton on the pyridine ring
~6.8	br s	1H	NH of carbamate
1.54	s	9H	tert-butyl group

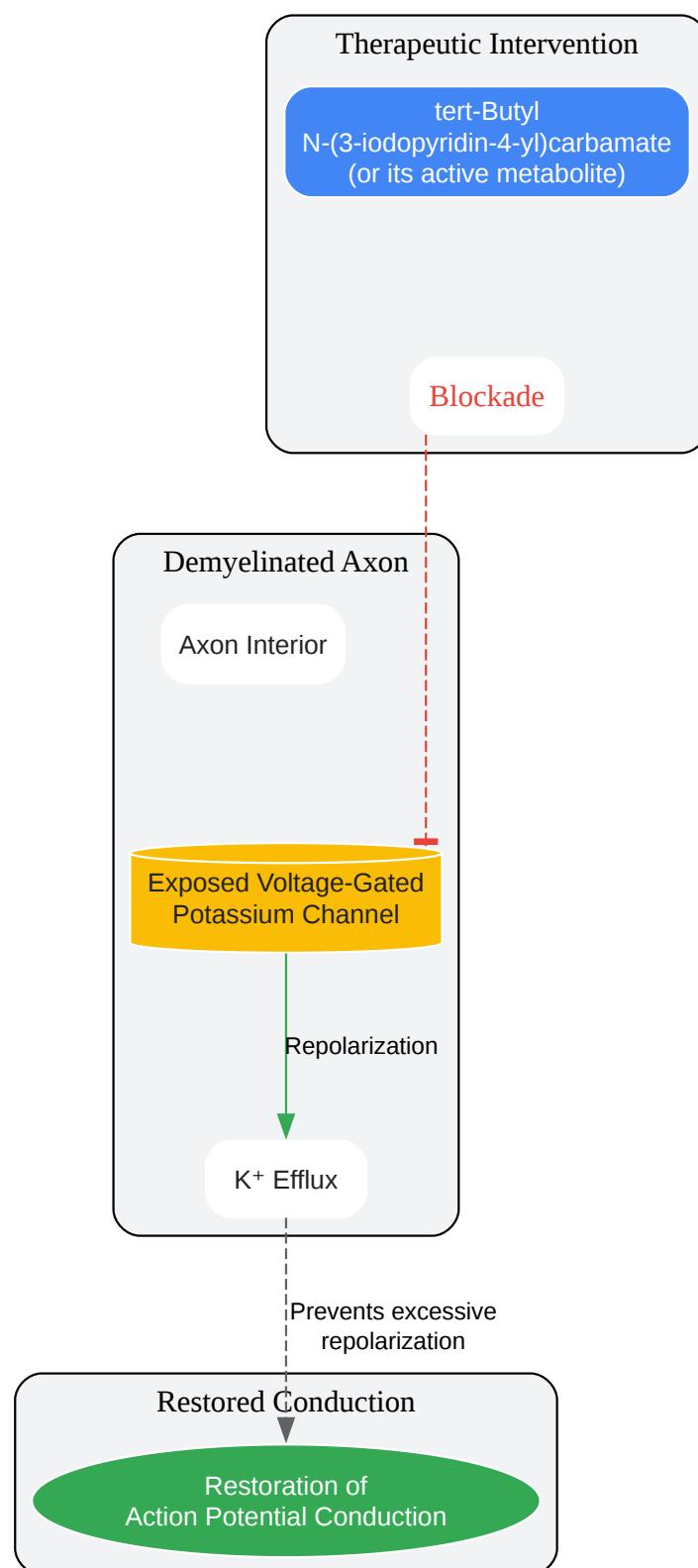
¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~152	C=O of carbamate
~144	C of pyridine ring
~142	C of pyridine ring
~134	C of pyridine ring
~127	C of pyridine ring
~122	C of pyridine ring
~82	Quaternary C of tert-butyl group
~28	CH ₃ of tert-butyl group

Biological Activity and Signaling Pathway

The core structure of this molecule, 4-aminopyridine, is a known potassium (K^+) channel blocker.^{[3][4][5]} Derivatives of 4-aminopyridine are being investigated for the treatment of neurological disorders, such as multiple sclerosis.^{[6][7]} The therapeutic effect is believed to arise from the blockade of exposed voltage-gated potassium channels in demyelinated axons, which helps to restore the conduction of action potentials.^{[3][5]} The addition of a carbamate group, as in the title compound, is a strategy that has been explored to potentially reduce the toxicity of the parent 4-aminopyridine.^[7]

Proposed Mechanism of Action



[Click to download full resolution via product page](#)

Proposed mechanism of action for 4-aminopyridine derivatives.

Applications in Drug Development

The structural features of tert-butyl N-(3-iodopyridin-4-yl)carbamate make it a valuable building block in medicinal chemistry. The iodine atom is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The Boc protecting group on the amine is stable under many reaction conditions but can be readily removed under acidic conditions to allow for further functionalization at this position. This dual reactivity makes it an important intermediate for the synthesis of kinase inhibitors and other complex heterocyclic compounds with potential therapeutic activities.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. t-butyl (3-iodopyridin-4-yl)carbamate-Molbase [molbase.com]
- 2. (3-ido-pyridin-4-yl)carbamic acid tert-butyl ester [cymitquimica.com]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [tert-butyl N-(3-iodopyridin-4-yl)carbamate chemical structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1311345#tert-butyl-n-3-iodopyridin-4-yl-carbamate-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com